2-Chloromethyl-4,6-dinitrophenol
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Overview
Description
2-Chloromethyl-4,6-dinitrophenol is an organic compound with the molecular formula C7H5ClN2O5. It is a chlorinated derivative of dinitrophenol, characterized by the presence of a chloromethyl group at the 2-position and nitro groups at the 4- and 6-positions on the phenol ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Chloromethyl-4,6-dinitrophenol can be synthesized through nucleophilic aromatic substitution reactions. One common method involves the reaction of 2,4-dinitrophenol with formaldehyde and hydrochloric acid. The reaction proceeds under acidic conditions, leading to the formation of the chloromethyl group at the 2-position .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar nucleophilic aromatic substitution reactions. The process is optimized for high yield and purity, often involving continuous flow reactors and stringent quality control measures to ensure consistency and safety .
Chemical Reactions Analysis
Types of Reactions
2-Chloromethyl-4,6-dinitrophenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: The chloromethyl group can be substituted by nucleophiles, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are used.
Substitution: Nucleophiles like amines and thiols are commonly employed under basic conditions.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Amino derivatives.
Substitution: Various substituted phenols and related compounds.
Scientific Research Applications
2-Chloromethyl-4,6-dinitrophenol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of dyes and pigments.
Biology: Employed in studies involving enzyme inhibition and metabolic pathways.
Medicine: Investigated for its potential use in drug development and as a biochemical tool.
Industry: Utilized in the manufacture of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Chloromethyl-4,6-dinitrophenol involves its interaction with cellular components. The compound can uncouple oxidative phosphorylation by disrupting the proton gradient across mitochondrial membranes. This leads to increased metabolic rate and energy expenditure. The molecular targets include enzymes involved in oxidative phosphorylation and metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
2,4-Dinitrophenol: A related compound with similar uncoupling properties but lacks the chloromethyl group.
2-Chloro-4,6-dinitrophenol: Another chlorinated derivative with different substitution patterns.
2,4,6-Trinitrophenol: Known for its explosive properties and used in different applications.
Uniqueness
2-Chloromethyl-4,6-dinitrophenol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
2534-09-0 |
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Molecular Formula |
C7H5ClN2O5 |
Molecular Weight |
232.58 g/mol |
IUPAC Name |
2-(chloromethyl)-4,6-dinitrophenol |
InChI |
InChI=1S/C7H5ClN2O5/c8-3-4-1-5(9(12)13)2-6(7(4)11)10(14)15/h1-2,11H,3H2 |
InChI Key |
QVXSVWNNXWNZSV-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1CCl)O)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
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